N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide
N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide
Brand Name:
Vulcanchem
CAS No.:
1164549-07-8
VCID:
VC0389750
InChI:
InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)7-8-15(20)17-16(21)19-11-9-18(2)10-12-19/h3-8H,9-12H2,1-2H3,(H,17,20,21)/b8-7+
SMILES:
CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C
Molecular Formula:
C16H21N3OS
Molecular Weight:
303.4g/mol
N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide
CAS No.: 1164549-07-8
Main Products
VCID: VC0389750
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4g/mol
CAS No. | 1164549-07-8 |
---|---|
Product Name | N-(4-Methyl-piperazine-1-carbothioyl)-3-p-tolyl-acrylamide |
Molecular Formula | C16H21N3OS |
Molecular Weight | 303.4g/mol |
IUPAC Name | (E)-3-(4-methylphenyl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Standard InChI | InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)7-8-15(20)17-16(21)19-11-9-18(2)10-12-19/h3-8H,9-12H2,1-2H3,(H,17,20,21)/b8-7+ |
Standard InChIKey | RSJZMNOQEJTTHS-BQYQJAHWSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C |
SMILES | CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C |
Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C |
PubChem Compound | 777810 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume